molecular formula C18H18ClFN2O B4502465 1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Cat. No.: B4502465
M. Wt: 332.8 g/mol
InChI Key: DNWCNFZWDYKZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a useful research compound. Its molecular formula is C18H18ClFN2O and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-butanol is 332.1091691 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Benzimidazole derivatives, including fluorobenzyl and chlorofluorobenzyl variations, have been synthesized for further chemical exploration and modification. The synthesis processes often involve fluorination and the introduction of various substituents to explore their chemical behavior and potential applications in different fields (F. Hida et al., 1995; A. Banu et al., 2014).

Chemical Sensing and Fluorescence

Certain benzimidazole and benzothiazole conjugates have been developed as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds exhibit large Stokes shifts and sensitivity towards these ions, highlighting their potential in chemical sensing applications (G. Suman et al., 2019).

Crystal Structure Analysis

The crystal structures of benzimidazole derivatives have been analyzed to understand their molecular packing, hydrogen bonding, and other structural characteristics. This research provides insights into how these molecules interact at the atomic level, which is crucial for designing materials with specific properties (S. Özbey et al., 2004).

Liquid Crystal Applications

Chiral benzimidazole derivatives have been synthesized and tested for their mesomorphic properties, including phase transitions and antiferroelectric smectic phases. These findings are important for the development of new liquid crystal displays and optical devices (K. Milewska et al., 2015).

Antimicrobial and Antifungal Agents

Benzimidazole derivatives have been explored for their antimicrobial and antifungal properties. For example, certain compounds exhibit activity against enteroviruses by targeting nonstructural proteins critical for viral replication (A. D. De Palma et al., 2008). Moreover, some benzimidazolium salts show inhibitory effects on enzymes like α-glycosidase and acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's and diabetes (Selma Bal et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its structure and improve its activity .

Properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c1-2-6-17(23)18-21-15-9-3-4-10-16(15)22(18)11-12-13(19)7-5-8-14(12)20/h3-5,7-10,17,23H,2,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWCNFZWDYKZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
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1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
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1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
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1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
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1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
Reactant of Route 6
1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.